molecular formula C20H20BNO4 B3028410 (4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid CAS No. 201802-29-1

(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid

Cat. No.: B3028410
CAS No.: 201802-29-1
M. Wt: 349.2 g/mol
InChI Key: HDVVFJKYLNSKOG-UHFFFAOYSA-N
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Description

(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid is a boronic acid derivative featuring a central phenyl ring substituted with a bis(4-methoxyphenyl)amino group. The methoxy groups confer electron-donating properties, while the bulky aromatic amino group introduces steric hindrance and extended conjugation. This compound is likely utilized in Suzuki-Miyaura cross-coupling reactions, organic electronics, or biochemical sensing due to its boronic acid functionality and tailored electronic structure.

Properties

IUPAC Name

[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BNO4/c1-25-19-11-7-17(8-12-19)22(18-9-13-20(26-2)14-10-18)16-5-3-15(4-6-16)21(23)24/h3-14,23-24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVVFJKYLNSKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201802-29-1
Record name [4-[Bis(4-methoxyphenyl)amino]phenyl]boronic Acid (contains varying amounts of Anhydride)
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Preparation Methods

The synthesis of (4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid typically involves multiple steps. One common method is the reaction of 4,4’-dimethoxy-4’'-boronic acid chlorobenzene with aniline under appropriate conditions, followed by purification of the product . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium complexes. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium or nickel complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

This compound plays a crucial role in the synthesis of pharmaceuticals, particularly in developing targeted cancer therapies. The boronic acid functionality allows for specific interactions with biomolecules, enhancing drug efficacy. Notably, boronic acids have been recognized for their potential in medicinal chemistry, with applications extending to anticancer, antibacterial, and antiviral activities.

Case Studies

  • Bortezomib : A proteasome inhibitor used for treating multiple myeloma, illustrates the potential of boronic acids in drug design. The introduction of boronic acid groups has been shown to modify selectivity and pharmacokinetic properties of bioactive molecules, improving their therapeutic effectiveness .
  • Ixazomib : Another boronic acid derivative approved for multiple myeloma treatment, further demonstrates the efficacy of these compounds in oncology .

Organic Electronics

The compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport makes it valuable for improving the performance and efficiency of electronic devices.

Key Features

  • Charge Transport : The molecular structure enhances charge mobility within organic semiconductors, leading to better device performance.
  • Stability : Compounds like (4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid contribute to the stability of electronic devices under operational conditions.

Bioconjugation Chemistry

In bioconjugation applications, this compound can be linked to biomolecules for targeted delivery systems in drug development and diagnostics. Its unique properties enable selective binding to various analytes, making it a versatile tool in biochemistry.

Applications

  • Targeted Drug Delivery : The compound can be conjugated with therapeutic agents to enhance delivery specificity and reduce side effects.
  • Diagnostics : Used in developing assays that require high specificity for target biomolecules.

Sensor Technology

The ability of this compound to selectively bind certain analytes makes it useful in sensor technology. This application is particularly relevant for environmental monitoring and food safety testing.

Advantages

  • Selectivity : The compound can be designed to respond to specific chemical signals, enhancing the sensitivity of sensors.
  • Versatility : Its application spans various fields, including environmental science and health diagnostics.

Summary Table of Applications

Application AreaDescriptionKey Benefits
Pharmaceutical DevelopmentIntermediate in synthesizing targeted cancer therapiesEnhanced drug efficacy
Organic ElectronicsUsed in OLEDs and OPVs for improved charge transportIncreased device performance
Bioconjugation ChemistryLinked to biomolecules for targeted delivery systemsImproved specificity in drug delivery
Sensor TechnologyEmployed in chemical sensors for selective bindingHigh sensitivity and versatility

Mechanism of Action

The mechanism of action of (4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The bis(4-methoxyphenyl)amino groups provide additional stability and reactivity, allowing the compound to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic differences between the target compound and selected analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid C₂₅H₂₃BNO₄ Bis(4-methoxyphenyl)amino group 428.27* (calculated) High steric bulk, strong electron donation
4-Methoxyphenylboronic acid C₇H₉BO₃ Single methoxy group 151.96 Moderate electron donation, low steric bulk
(4-(Benzyloxy)phenyl)boronic acid C₁₃H₁₃BO₃ Benzyloxy group 244.05 Bulky substituent, moderate electron donation
(4-Carbamoylphenyl)boronic acid C₇H₈BNO₃ Carbamoyl group 164.96 Polar, electron-withdrawing effect
3-((4-Acetylphenylimino)methyl)phenyl boronic acid (B5) C₁₅H₁₄BNO₂ Acetyl-imino group 267.10 Electron-withdrawing, planar structure

*Molecular weight estimated based on analogous structures.

Key Observations:
  • Electron Effects: The target compound’s bis(4-methoxyphenyl)amino group provides stronger electron donation compared to single methoxy (e.g., 4-Methoxyphenylboronic acid) or benzyloxy substituents. This enhances the boronic acid’s Lewis acidity, favoring reactions with electron-deficient partners .
  • Solubility: Polar groups like carbamoyl improve aqueous solubility, whereas the target compound’s aromaticity may limit solubility to organic solvents (e.g., DMSO, ethanol) .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The electron-rich boron in the target compound may facilitate oxidative addition with aryl halides. However, steric hindrance could necessitate elevated temperatures or specialized catalysts compared to less hindered analogs like 4-Methoxyphenylboronic acid .
  • Stability : Boronic acids with electron-withdrawing groups (e.g., carbamoyl ) are less prone to protodeboronation but exhibit reduced reactivity. The target compound’s stability under basic or aqueous conditions requires empirical verification.

Biological Activity

(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid, also known by its CAS number 201802-29-1, is a compound that has garnered attention in various fields including medicinal chemistry, organic electronics, and bioconjugation chemistry. Its unique structural properties allow it to participate in significant biological activities, particularly in drug development and enzyme inhibition.

  • Molecular Formula : C20_{20}H22_{22}BNO4_{4}
  • Molecular Weight : 349.19 g/mol
  • Structure : The compound features a boronic acid functional group which is crucial for its biological interactions.

The biological activity of this compound primarily involves its interactions with enzymes and proteins:

  • Enzyme Inhibition : This compound can act as an inhibitor by binding to the active sites of various enzymes, such as proteases and kinases. This interaction prevents substrate access, thereby modulating cellular processes such as signal transduction and gene expression .
  • Biochemical Pathways : It plays a role in the Suzuki-Miyaura cross-coupling reaction, a vital process in organic synthesis that facilitates the formation of carbon-carbon bonds .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound:

  • Cell Proliferation Inhibition : The compound has shown significant inhibitory effects on various cancer cell lines. For instance, it demonstrated an IC50_{50} value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells, indicating potent antiproliferative activity .
  • Selectivity : The compound exhibits a favorable selectivity index against cancer cells compared to normal cells, suggesting its potential for targeted cancer therapy .

Cellular Effects

The compound influences several cellular processes:

  • Signal Transduction : By inhibiting key kinases involved in signaling pathways, it alters cellular metabolism and gene expression .
  • Apoptosis Induction : The modulation of kinase activity can lead to increased apoptosis in cancer cells, further supporting its role as an anticancer agent.

Applications in Research

This compound is utilized across various domains:

  • Pharmaceutical Development : It serves as an intermediate in synthesizing pharmaceuticals aimed at treating cancers and other diseases. Its boronic acid functionality enhances drug efficacy through specific biomolecular interactions .
  • Organic Electronics : The compound's ability to facilitate charge transport makes it valuable in developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
  • Bioconjugation Chemistry : Its unique properties allow for applications in targeted drug delivery systems and diagnostics .

Case Studies

Several studies have provided insights into the biological activities of this compound:

  • Study on Antitumor Activity :
    • A study evaluated the compound's effects on MDA-MB-231 cells, revealing significant inhibition of cell growth with an IC50_{50} of 0.126 µM. The compound was also effective against other cancer types, indicating broad-spectrum anticancer potential .
  • Pharmacokinetics and Toxicity :
    • Research indicated moderate systemic exposure with a Cmax_{max} of 592 ± 62 mg/mL when administered in vivo. Toxicity assessments showed acceptable safety margins at high doses, making it a candidate for further clinical evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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